molecular formula C16H10Cl2N2O3 B8573703 3-(2,6-Dichloro-4-nitro-phenoxy)-6-methyl-quinoline

3-(2,6-Dichloro-4-nitro-phenoxy)-6-methyl-quinoline

Cat. No. B8573703
M. Wt: 349.2 g/mol
InChI Key: ITRFJJLSAYPVGB-UHFFFAOYSA-N
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Patent
US06583157B2

Procedure details

To a solution of 3-(2,6-Dichloro-4-nitro-phenoxy)-6-methyl-quinoline (93) (1.30 g, 3.71 mmol) and NH4Cl (992 mg, 18.55 mmol) in EtOH/THF/H2O=12 mL/12 mL/3 mL, was added iron powder (1.04 g, 18.55 mmol). The mixture was refluxed for 4 h. Insoluble materials were removed by Celite filtration. The filtrate was concentrated and sat NaHCO3 was added to the residue, which was then extracted twice with AcOEt. Organic layer was washed with brine, dried over anhydrous MgSO4, and concentrated to afford compound 100 (1.18 g, 98%).
Quantity
1.3 g
Type
reactant
Reaction Step One
Name
Quantity
992 mg
Type
reactant
Reaction Step One
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.04 g
Type
catalyst
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:19]=[C:18]([N+:20]([O-])=O)[CH:17]=[C:16]([Cl:23])[C:3]=1[O:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([CH3:15])=[CH:10][CH:9]=2.[NH4+].[Cl-]>CCO.C1COCC1.O.[Fe]>[Cl:1][C:2]1[CH:19]=[C:18]([NH2:20])[CH:17]=[C:16]([Cl:23])[C:3]=1[O:4][C:5]1[CH:6]=[N:7][C:8]2[C:13]([CH:14]=1)=[CH:12][C:11]([CH3:15])=[CH:10][CH:9]=2 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
1.3 g
Type
reactant
Smiles
ClC1=C(OC=2C=NC3=CC=C(C=C3C2)C)C(=CC(=C1)[N+](=O)[O-])Cl
Name
Quantity
992 mg
Type
reactant
Smiles
[NH4+].[Cl-]
Name
EtOH THF H2O
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO.C1CCOC1.O
Name
Quantity
1.04 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
Insoluble materials were removed by Celite filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
ADDITION
Type
ADDITION
Details
was added to the residue, which
EXTRACTION
Type
EXTRACTION
Details
was then extracted twice with AcOEt
WASH
Type
WASH
Details
Organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1OC=1C=NC2=CC=C(C=C2C1)C)Cl)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.18 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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